1,4,7-Triazacyclononane trihydrobromide is a chemical compound with the molecular formula . It is a derivative of 1,4,7-triazacyclononane, which is an aza-crown ether characterized by a cyclic structure containing three nitrogen atoms and six carbon atoms. The compound is notable for its symmetrical tridentate ligand properties, allowing it to coordinate effectively with various metal ions. The presence of bromide ions in the trihydrobromide form enhances its solubility and reactivity in various chemical environments .
Research indicates that 1,4,7-triazacyclononane trihydrobromide and its metal complexes exhibit significant biological activity. For example:
The synthesis of 1,4,7-triazacyclononane trihydrobromide typically involves several steps:
This method allows for the efficient production of the compound while maintaining its structural integrity.
1,4,7-Triazacyclononane trihydrobromide finds applications across various fields:
Interaction studies involving 1,4,7-triazacyclononane trihydrobromide primarily focus on its metal complexes:
Several compounds share structural features with 1,4,7-triazacyclononane trihydrobromide. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4,7-Triethyltriazacyclononane | Aza-crown ether | Contains ethyl groups enhancing solubility |
1,4,7-Tetraazacyclododecane | Larger macrocyclic ligand | Four nitrogen atoms provide different coordination sites |
N,N',N''-Trimethyl-1,4,7-triazacyclononane | Trimethylated variant | Increased steric hindrance affecting metal binding |
1,4-Diazacyclohexane | Smaller cyclic amine | Two nitrogen atoms; different coordination properties |
Cyclam (1,4,8,11-tetraazacyclotetradecane) | Larger cyclic amine | Four nitrogen atoms; used in complexation studies |
These compounds exhibit unique properties and applications but share similarities in their aza-crown ether structures. The distinct arrangement of nitrogen atoms and substituents in 1,4,7-triazacyclononane trihydrobromide contributes to its specific reactivity and coordination chemistry .